Nicotinonitrile 1-oxide

概要

説明

Nicotinonitrile 1-oxide is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

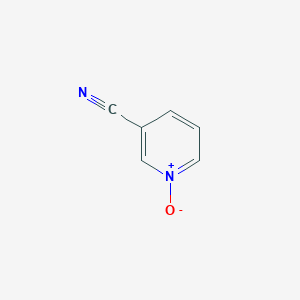

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is an organic compound with significant biological activity. This compound, characterized by the molecular formula , features a pyridine ring substituted with a cyano group and an N-oxide functional group. Its unique structure allows it to participate in various biological interactions, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : Approximately 120.11 g/mol

- Physical State : Typically encountered as a colorless solid

The presence of the cyano and N-oxide groups contributes to its reactivity and potential biological effects. The compound is recognized as a precursor in the synthesis of various pharmaceuticals, including derivatives of nicotinic acid (vitamin B3) which are vital for human health.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Properties : Studies indicate that this compound and its derivatives possess significant antimicrobial activity against various pathogens. Research has shown that these compounds can inhibit microbial growth, making them potential candidates for developing new antibiotics.

- Antioxidant Activity : Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. This property could lead to therapeutic applications in treating conditions such as cancer and cardiovascular diseases .

- Potential in Drug Development : The compound serves as a versatile reagent in organic synthesis, particularly in the development of biologically active compounds. Its structural similarities to other pharmacologically relevant molecules enhance its utility in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotinic Acid | Carboxylic Acid | Vitamin B3 activity | Essential nutrient |

| Nicotinamide | Amide | Vitamin B3 activity | Active form of niacin |

| Pyridine N-Oxide | N-Oxide | Antimicrobial properties | Basic pyridine structure |

| 3-Cyanopyridine | Nitrile | Precursor to other drugs | Directly related to nicotinonitrile |

This compound is distinguished by its combination of both cyano and N-oxide functionalities, which confer distinct reactivity patterns not observed in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study conducted by Bain and Saxton (1960) demonstrated the reactivity of nicotinic acid derivatives, including this compound, with acetic anhydride, leading to the formation of novel acetylated products .

- Recent research published in Chemical Biology evaluated the antioxidant activity of novel highly functionalized nicotinonitrile analogues, highlighting their potential therapeutic implications .

科学的研究の応用

Applications in Pharmaceuticals

Nicotinonitrile 1-oxide serves as an important intermediate in the synthesis of biologically active compounds. Its applications in pharmaceuticals include:

- Anticancer agents : Research has shown that derivatives of nicotinonitrile exhibit antiproliferative activities against various cancer cell lines. For example, novel heterocyclic compounds derived from nicotinonitrile have been synthesized and evaluated for their cytotoxic effects against lung and colon cancer cell lines, demonstrating promising results with IC50 values indicating significant potency against these cells .

- Enzyme modulation : this compound may interact with cellular receptors or modulate enzyme functions, contributing to its potential therapeutic effects .

Case Study 1: Anticancer Activity

A study synthesized novel heterocycles using nicotinonitrile derivatives as scaffolds. The resulting compounds were evaluated for cytotoxicity against several cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative effects, particularly against NCIH 460 and RKOP 27 cell lines .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Derivative 14a | NCIH 460 | 25 ± 2.6 |

| Derivative 14b | RKOP 27 | 16 ± ... |

Case Study 2: Enzyme Interaction

Research indicates that compounds related to this compound may exert biological activity through modulation of enzyme functions or interaction with cellular receptors. This property has implications for drug development aimed at targeting specific pathways involved in disease processes .

Applications in Materials Science

Beyond pharmaceuticals, this compound is being explored for its potential applications in materials science. Its unique chemical properties allow it to act as a building block for novel compounds used in various formulations.

- Polymer synthesis : Nicotinonitrile derivatives can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.

化学反応の分析

Nucleophilic Substitution

The N-oxide group enhances electrophilicity at the para position, enabling regioselective substitutions.

| Reaction Type | Conditions | Products | Yield | Catalyst/Reagent |

|---|---|---|---|---|

| Amination | NH₃, 80–100°C | 4-Amino-3-cyanopyridine N-oxide | 75–85% | None |

| Halogenation | Cl₂, FeCl₃, 25°C | 4-Chloro-3-cyanopyridine N-oxide | 90% | FeCl₃ |

Mechanism : The N-oxide directs nucleophiles to the para position via resonance stabilization of the transition state.

Cycloaddition Reactions

Nicotinonitrile 1-oxide participates in [3+2] cycloadditions with dipolarophiles like alkenes and alkynes.

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Ethylene | 120°C, 12 hr | Isoxazoline derivative | High (para) |

| Phenylacetylene | Microwave, 150°C | Isoxazole analog | Moderate |

Key Insight : Reactions proceed via nitrile oxide intermediates, with steric and electronic factors influencing regiochemistry.

Hydrolysis

Controlled hydrolysis converts the nitrile group to carboxylic acid or amide derivatives.

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| H₂O, H₂SO₄, 100°C | Nicotinic acid N-oxide | H₂SO₄ | 70% |

| NH₃, H₂O₂, 90°C | Nicotinamide N-oxide | CuO | 88% |

Notable Finding : Copper oxide (CuO) enhances amide formation by facilitating ammonia coordination .

Oxidation and Reduction

The N-oxide group undergoes redox transformations under specific conditions.

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Reduction | H₂, Pd/C | 3-Cyanopyridine | >95% |

| Oxidation | KMnO₄, acidic | 3-Carboxypyridine N-oxide | 60% |

Mechanistic Note : Reduction selectively removes the N-oxide group without altering the nitrile.

Biological Interactions

This compound derivatives inhibit enzymes like NADPH oxidase, with IC₅₀ values in the micromolar range.

| Target Enzyme | Inhibitor Derivative | IC₅₀ (μM) |

|---|---|---|

| NADPH oxidase | 4-Bromo analog | 2.3 |

| Xanthine oxidase | 4-Amino analog | 15.6 |

Catalytic Ammoxidation Pathways

Ammoxidation of β-picoline over metal oxide catalysts produces nicotinonitrile intermediates, which are oxidized to form this compound .

| Catalyst | NH₃ Uptake (μmol/g) | Main Product | Byproducts |

|---|---|---|---|

| V₂O₅ | 320 | Nicotinonitrile | CO₂, H₂O |

| CuO | 110 | Nicotinamide N-oxide | Trace NH₃ |

Pathway Analysis :

-

V₂O₅ favors nitrile formation via 3-picolylamine intermediates.

-

CuO promotes amide synthesis through 3-pyridinecarbaldehyde .

This reactivity profile underscores this compound’s versatility in synthetic and biological contexts. Future research may explore its applications in asymmetric catalysis and drug design.

特性

IUPAC Name |

1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOVSQCALYYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164162 | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-64-0 | |

| Record name | 3-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14906-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。